(Oxolan-2-yl)methanesulfinyl chloride
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Overview
Description
(Oxolan-2-yl)methanesulfinyl chloride is an organosulfur compound with the molecular formula C₅H₉ClO₂S. It is a derivative of oxolane (tetrahydrofuran) and contains a sulfinyl chloride functional group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and potential as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Oxolan-2-yl)methanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of oxolane-2-methanol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with the release of hydrogen chloride gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methanesulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfinamides, sulfinates, or sulfinyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of this compound can yield the corresponding sulfide or thiol, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products Formed
Sulfinamides: Formed by the reaction with amines.
Sulfinates: Formed by the reaction with alcohols.
Sulfonyl Chlorides: Formed by oxidation.
Sulfides or Thiols: Formed by reduction.
Scientific Research Applications
(Oxolan-2-yl)methanesulfinyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Utilized in the development of potential drug candidates and bioactive molecules.
Industrial Chemistry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Oxolan-2-yl)methanesulfinyl chloride involves its reactivity as a sulfinyl chloride. The compound can act as an electrophile, reacting with nucleophiles to form various derivatives. The sulfinyl group can also undergo oxidation or reduction, leading to different chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfinyl chloride group.
Oxolan-2-ylmethanesulfonyl Chloride: Contains a sulfonyl chloride group attached to the oxolane ring.
Thionyl Chloride: A common reagent used in the synthesis of sulfinyl and sulfonyl chlorides.
Uniqueness
(Oxolan-2-yl)methanesulfinyl chloride is unique due to its specific combination of the oxolane ring and the sulfinyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and research applications.
Properties
Molecular Formula |
C5H9ClO2S |
---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
oxolan-2-ylmethanesulfinyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7)4-5-2-1-3-8-5/h5H,1-4H2 |
InChI Key |
ZBRHUOBNFUMRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CS(=O)Cl |
Origin of Product |
United States |
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